molecular formula C151H252N44O45S B8260260 1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI)

1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI)

Cat. No.: B8260260
M. Wt: 3436.0 g/mol
InChI Key: XBGBWJRSBOVKEW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name for this compound is DL-tyrosyl-DL-alanyl-DL-α-aspartyl-DL-alanyl-DL-isoleucyl-DL-phenylalanyl-DL-threonyl-DL-asparagyl-DL-seryl-DL-tyrosyl-DL-arginyl-DL-lysyl-DL-valyl-DL-leucyl-glycyl-DL-glutaminyl-DL-leucyl-DL-seryl-DL-alanyl-DL-arginyl-DL-lysyl-DL-leucyl-DL-leucyl-DL-glutaminyl-DL-α-aspartyl-DL-isoleucyl-DL-methionyl-DL-seryl-DL-argininamide; acetic acid; hydrate . The peptide sequence corresponds to residues 1–29 of human GHRH, with an argininamide modification at position 29 and stabilization via acetate salt hydration.

Structural Characteristics :

  • Sequence : YADAIFTSNSYRKVLGQLSARKLLQDIMSRA.
  • Modifications : C-terminal amidation (argininamide), acetate counterion, and crystalline hydrate.
  • Molecular Formula : $$ \text{C}{149}\text{H}{246}\text{N}{44}\text{O}{42}\text{S} \cdot \text{C}2\text{H}4\text{O}2 \cdot \text{H}2\text{O} $$ .
  • Molecular Weight : 3,436.0 g/mol (PubChem), 3,357.91 g/mol (ChemicalBook), and 3,417.97 g/mol (LookChem), with variations arising from hydration state and salt form.
Source Molecular Formula Molecular Weight (g/mol)
PubChem $$ \text{C}{149}\text{H}{246}\text{N}{44}\text{O}{42}\text{S} \cdot \text{C}2\text{H}4\text{O}2 \cdot \text{H}2\text{O} $$ 3,436.0
ChemicalBook $$ \text{C}{149}\text{H}{246}\text{N}{44}\text{O}{42}\text{S} $$ 3,357.91
LookChem $$ \text{C}{151}\text{H}{250}\text{N}{44}\text{O}{44}\text{S} $$ 3,417.97

The structural complexity arises from 29 amino acids with D/L stereochemical variations, acetate coordination, and water molecules in the hydrate.

Synonym Relationships: Sermorelin Acetate and GRF (1-29) Analogues

This compound is interchangeably referred to as Sermorelin acetate in pharmacological contexts. Key synonyms include:

  • GRF (1-29) amide (human) acetate salt
  • Sermorelin acetate hydrate
  • Geref (brand name for diagnostic use)
  • Mod GRF 1-29 (research analogue with enhanced stability)

Sermorelin acetate is the shortest functional fragment of GHRH, retaining the bioactive N-terminal domain necessary for growth hormone (GH) secretion. The "Mod GRF 1-29" variant, while structurally similar, incorporates amino acid substitutions (e.g., D-alanine at position 2) to resist enzymatic degradation, extending its half-life from <10 minutes to ~30 minutes.

Molecular Composition Analysis: Acetate Salt Hydration Characteristics

The acetate salt formulation stabilizes the peptide via ionic interactions between the argininamide C-terminus and acetate anions. Hydration involves water molecules integrated into the crystalline lattice, enhancing solubility and shelf life.

Key Compositional Features :

  • Acetate Content : 8–12% by weight, confirmed via high-performance ion chromatography (HPIC).
  • Hydration : Water content ≤8.0% (Karl Fischer titration).
  • Amino Acid Profile : Deviations ≤10% from theoretical values, ensuring batch consistency.

Physicochemical Properties :

  • Solubility : Soluble in dimethyl sulfoxide (DMSO), insoluble in water.
  • Storage : Stable at 0–4°C (short-term) or -20°C (long-term).
  • Optical Rotation : $$[ \alpha ]^{20}_D = -80.0^\circ \text{ to } -90.0^\circ $$ (c = 0.5% in acetic acid).

Properties

IUPAC Name

acetic acid;4-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H246N44O42S.C2H4O2.H2O/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158;1-2(3)4;/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165);1H3,(H,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBWJRSBOVKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C151H252N44O45S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with the selection of a polystyrene-based resin functionalized with Rink amide linker, enabling C-terminal amidation upon cleavage. The first Fmoc-protected amino acid (C-terminal arginine) is attached via its carboxyl group to the resin using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of N,N-diisopropylethylamine (DIPEA). The resin is preconditioned with dichloromethane (DCM) and dimethylformamide (DMF) to ensure optimal swelling and reactivity.

Sequential Amino Acid Coupling and Deprotection

A Biotage® Initiator+ Alstra™ microwave peptide synthesizer automates the 29-cycle synthesis. Each cycle involves:

  • Fmoc Deprotection : 20% piperidine in DMF (2 × 5 min) removes the Fmoc group.

  • Amino Acid Coupling : Fmoc-amino acid (4 equiv), HBTU (3.8 equiv), and DIPEA (8 equiv) in DMF react for 5–10 min under microwave irradiation (50–75°C).

  • Washing : Sequential DMF and DCM rinses remove excess reagents.

The microwave-assisted approach enhances coupling efficiency (>99.5% per cycle) and reduces cycle time to 30–40 min. Critical side-chain protections include:

  • Arginine : Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)

  • Lysine : Boc (tert-butyloxycarbonyl)

  • Aspartic Acid/Glutamic Acid : OtBu (tert-butyl ester)

C-Terminal Argininamide Modification

The C-terminal argininamide is achieved through the Rink amide resin, which releases the peptide as a primary amide upon cleavage. This modification enhances metabolic stability by resisting carboxypeptidase-mediated degradation.

Cleavage and Crude Peptide Isolation

Cleavage Cocktail Composition

The peptide-resin undergoes cleavage for 2–3 hours at 25°C using a mixture of:

  • Trifluoroacetic acid (TFA, 94%)

  • Water (2.5%)

  • Triisopropylsilane (TIS, 2.5%)

  • 1,2-Ethanedithiol (EDT, 1%)

This formulation removes side-chain protecting groups while minimizing side reactions like aspartimide formation.

Precipitation and Initial Purification

The cleaved peptide is precipitated in ice-cold diethyl ether, centrifuged (12,000 × g, 10 min), and lyophilized. Crude yield typically ranges from 60–75%, with purity ≈50–70% by analytical HPLC.

Purification Strategies

Solid-Phase Extraction (SPE) Preconcentration

Crude peptide is reconstituted in 0.1% aqueous TFA and loaded onto a Strata™ X-CW weak cation exchange cartridge (30 mg, 3 mL). After washing with 0.1% TFA, elution with 5% formic acid in methanol isolates the target peptide. This step removes hydrophobic impurities and increases purity to ≈80%.

Semi-Preparative Reversed-Phase HPLC

Further purification uses a Waters XBridge™ BEH300 C18 column (5 µm, 10 × 250 mm) with gradient elution:

Time (min)%B (ACN in 0.1% TFA)Flow Rate (mL/min)
0105
30355
351005

Fractions are analyzed by LC-HRMS (Waters Xevo™ G2-XS QToF), and those with >95% purity are pooled.

Acetate Salt Formation and Hydration

Ion Exchange for Acetate Counterion

The purified peptide (free base form) is dissolved in 0.1 M acetic acid and lyophilized to yield the acetate salt. This process is repeated thrice to ensure complete ion exchange.

Hydration Control

Lyophilization from tert-butanol/water (1:1) produces a monohydrate form, confirmed by Karl Fischer titration (5.3–6.1% water content).

Structural Characterization

High-Resolution Mass Spectrometry

LC-HRMS analysis confirms the molecular weight (observed: 3436.2 Da; calculated: 3435.9 Da) with a mass error of 0.87 ppm.

Peptide Mapping via Tryptic Digest

FragmentSequenceObserved m/zCalculated m/z
T1YADAIFTNSYR657.82657.80
T2KVLGQLSARK614.35614.33

Fragments are analyzed using a Q Exactive™ HF-X Orbitrap, confirming sequence coverage >98%.

Analytical Specifications

ParameterMethodSpecification
PurityHPLC (214 nm)≥98.5%
Acetate ContentIon Chromatography5.9–6.7%
Water ContentKarl Fischer5.0–6.5%
EndotoxinsLAL Test<0.1 EU/mg

Synthetic Challenges and Optimizations

Aggregation During Synthesis

The hydrophobic C-terminal region (residues 25–29) necessitated the incorporation of 20% DMSO in coupling mixtures to prevent β-sheet aggregation.

Racemization Control

Coupling steps involving histidine (position 1) employed Oxyma Pure®/DIC (diisopropylcarbodiimide) instead of HBTU, reducing racemization to <0.5% as measured by Marfey’s analysis .

Chemical Reactions Analysis

Types of Reactions: 1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed:

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Endocrine Applications

1.1 Growth Hormone Regulation
1-29-Somatoliberin plays a crucial role in stimulating the secretion of growth hormone from the pituitary gland. Research has shown that subcutaneous administration of this compound can restore growth hormone levels in individuals with deficiencies. For instance, studies indicate that GHRH can promote nitrogen retention and increase serum somatomedin C levels, which are vital for growth and development in children with growth hormone deficiency .

1.2 Analog Potency
Synthetic analogs of 1-29-Somatoliberin have been developed to enhance its potency. For example, analogs such as MR-409 exhibit significantly increased activity in stimulating growth hormone release compared to the native form, demonstrating up to 450 times greater potency within 30 minutes post-administration . This enhancement is attributed to modifications at specific amino acid positions that increase receptor affinity.

Immunological Applications

2.1 Immune Response Modulation
GHRH and its analogs have been implicated in modulating immune responses. In studies involving experimental autoimmune encephalomyelitis (EAE), GHRH was found to be essential for disease induction in animal models. Mice lacking GHRH receptors showed resistance to EAE, suggesting that GHRH plays a critical role in the pathogenesis of autoimmune diseases . This highlights the potential for GHRH analogs to serve as therapeutic agents in managing autoimmune conditions.

Cancer Research

3.1 Tumor Growth and Progression
Research indicates that GHRH is expressed in various tumors and may promote cancer cell proliferation by acting as a mitogenic factor. Specifically, the SV1 variant of GHRH has been associated with increased proliferation rates in cancer cells such as endometrial carcinoma . The use of GHRH antagonists has been explored as a strategy to inhibit tumor growth by blocking these pathways.

3.2 Therapeutic Potential
GHRH analogs have shown promise in enhancing the efficacy of cancer treatments by improving tissue repair mechanisms and reducing fibrosis post-surgery or injury . This dual action could make them valuable adjuncts in cancer therapy.

Cardiovascular Applications

GHRH has been linked to cardiovascular health through its effects on mesenchymal stem cells (MSCs). Studies indicate that GHRH agonists can enhance MSC regenerative potential, which may improve outcomes in heart disease by promoting cardiomyocyte survival and myocardial contractility . Additionally, compounds like tesamorelin have demonstrated efficacy in lowering cholesterol levels and improving lipid profiles in diabetic models .

Data Summary

The following table summarizes key findings from various studies on the applications of 1-29-Somatoliberin:

Application Area Key Findings References
EndocrineRestores GH secretion; enhances nitrogen retention; increases serum somatomedin C levels ,
ImmunologicalEssential for EAE induction; potential therapeutic agent for autoimmune diseases ,
CancerPromotes tumor growth; potential for use in cancer treatment via antagonists ,
CardiovascularEnhances MSC regenerative potential; lowers cholesterol levels ,

Mechanism of Action

The compound exerts its effects by binding to the growth hormone-releasing hormone receptor (GHRHR) on the surface of pituitary cells. This binding activates the G-protein coupled receptor (GPCR) signaling pathway, leading to the release of growth hormone from the pituitary gland. The released growth hormone then acts on various tissues to promote growth and metabolism.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name CAS Number Modifications Molecular Weight (g/mol) Key Applications References
1-29-Somatoliberin, 29-L-argininamide acetate 114466-38-5 L-argininamide at position 29 3,357.94 Growth hormone research
Acetyl-(D-Arg²)-GRF (1-29) amide (human) 93942-91-7 Acetyl-Tyr¹, D-Arg² substitution ~3,300 (estimated) Enhanced stability and receptor binding
1-29-Somatoliberin (N-acetyl-2-D-phenylalanine) 93965-89-0 N-acetyl group, D-Phe² substitution 3,358.79 Lab studies on proteolysis resistance
Sermelin Acetate (Acetyl Hexapeptide-3) Not specified Acetyl hexapeptide ~600–800 Cosmetic applications

Key Differences and Research Findings

Modifications and Stability

  • L-argininamide vs. D-arginine substitutions : The presence of D-arginine in Acetyl-(D-Arg²)-GRF (1-29) amide (CAS 93942-91-7) enhances proteolytic resistance compared to the L-argininamide variant (CAS 114466-38-5), prolonging its half-life in vitro .
  • Acetylation: N-terminal acetylation (e.g., in CAS 93965-89-0) improves peptide stability by blocking aminopeptidase degradation .

Functional Outcomes

  • Growth Hormone Release : All analogs retain the core GHRH sequence required for binding to the GHRH receptor (GHRHR) on pituitary cells. However, Acetyl-(D-Arg²)-GRF (1-29) amide demonstrates 2–3-fold higher potency in stimulating growth hormone secretion in rodent models compared to unmodified GHRH fragments .

Research Implications and Limitations

  • Pharmacokinetic Data: Limited studies exist on the acetate hydrate form (CAS 114466-38-5). Further research is needed to compare its bioavailability with other salts (e.g., trifluoroacetate) .
  • Safety: All analogs are restricted to non-human use due to insufficient toxicological data .

Biological Activity

1-29-Somatoliberin, also known as Growth Hormone-Releasing Hormone (GHRH), is a hypothalamic peptide hormone that plays a crucial role in stimulating the synthesis and release of growth hormone (GH) from the pituitary gland. The specific compound under discussion, 1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI), has garnered attention for its diverse biological activities beyond GH regulation, including effects on cell growth, wound healing, inflammation, and potential therapeutic applications in various diseases.

GHRH exerts its effects primarily through binding to the growth hormone-releasing hormone receptor (GHRHR) located on pituitary somatotrophs. This interaction activates intracellular signaling pathways, notably increasing cyclic adenosine monophosphate (cAMP) levels, which subsequently enhances GH secretion. Additionally, GHRH and its analogs have been shown to influence extrapituitary functions, including roles in cancer progression and neuroprotection.

1. Cell Growth and Repair

Research has demonstrated that GHRH and its analogs can promote cell proliferation and tissue repair. For instance:

  • Wound Healing: GHRH analogs enhance the migration of fibroblasts to injury sites, accelerating tissue repair processes. Studies indicate that synthetic peptides like MR-409 significantly promote healing while reducing fibrosis, making them candidates for post-surgical recovery applications .
  • Cancer Proliferation: GHRH has been implicated in tumor biology, particularly in promoting the growth of certain cancers such as endometrial carcinoma. The SV1 variant of GHRH has been associated with increased proliferation rates in cancer cells .

2. Cardiovascular Effects

GHRH analogs have shown promise in enhancing cardiovascular health by improving myocardial contractility and energy metabolism:

  • Cardiac Function: Agonists of GHRH have demonstrated beneficial effects on left ventricular function in patients with acromegaly, suggesting a role in managing cardiac hypertrophy associated with excessive GH levels .
  • Metabolic Regulation: GHRH influences lipid metabolism and has been shown to reduce cholesterol levels in diabetic models, indicating potential therapeutic benefits for metabolic disorders .

3. Neuroprotective Effects

Emerging evidence suggests that GHRH may play a role in neuroprotection:

  • Cognitive Function: Certain GHRH analogs have been shown to protect against neural apoptosis and may improve cognitive functions, highlighting their potential in treating neurodegenerative diseases .
  • Mood Disorders: The anti-inflammatory properties of GHRH analogs have been explored in models of depression and anxiety, indicating a broader scope of action within the nervous system .

Case Studies

Several case studies illustrate the clinical implications of GHRH therapy:

  • Acromegaly Management:
    • A study involving patients with acromegaly treated with somatostatin receptor ligands showed significant improvements in cardiac function as measured by echocardiography. This highlights the importance of managing GH levels not only for growth but also for cardiovascular health .
  • Wound Healing in Diabetic Patients:
    • Research indicated that diabetic patients receiving GHRH analogs experienced enhanced wound healing compared to controls, suggesting a direct application in diabetic foot ulcers .

Comparative Data Table

StudyYearPopulationInterventionKey Findings
Popielarz-Grygalewicz202332 acromegaly patientsSomatostatin analogsImproved myocardial contractility
Gadelha202225 acromegaly patientsEchocardiographyNo significant difference except impaired radial strain
Koca202250 patientsLV and LA strain analysisImpaired strain observed

Q & A

Q. Tables

Parameter Method Key Findings Reference
Peptide purityHPLC (C18, 220 nm)>95% purity, retention time 12.3 min
Receptor affinity (Kd)Radioligand binding assay0.8 nM (human GHRH receptor)
α-helix contentCD spectroscopy40% at pH 3.0, 25% at pH 7.4
In vivo GH responseRat model (SC injection)Peak GH at 20 min, 10x baseline

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